molecular formula C10H9BrN2O2 B5752928 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone

Cat. No. B5752928
M. Wt: 269.09 g/mol
InChI Key: KKUYKXOTVPZRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as Br-Py-OP, and its chemical formula is C10H8BrNO2.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone involves the binding of the compound to the active site of the target enzyme, where it forms a stable complex that inhibits the enzyme's activity. The binding of the compound is mediated by several hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone are primarily related to its inhibitory activity against cholinesterases. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. However, prolonged inhibition of cholinesterases can lead to adverse effects, including nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone in lab experiments is its high potency and selectivity for cholinesterases. This allows for the precise modulation of acetylcholine levels in the brain, which can be useful in studying the mechanisms underlying cognitive function. However, the compound's inhibitory activity can also interfere with other enzyme systems, leading to potential off-target effects.

Future Directions

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone has several potential applications in the fields of medicinal chemistry and material science. In the future, researchers may explore the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, the compound's ability to inhibit enzymes involved in the breakdown of plastics may have applications in the development of biodegradable materials. Further research is needed to fully understand the compound's mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone is a multistep process that involves the reaction of 5-bromo-3-pyridinecarboxylic acid with triphosgene, followed by the reaction of the resulting acid chloride with pyrrolidine. This method has been optimized to produce high yields of the compound with purity greater than 98%.

Scientific Research Applications

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Therefore, this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

1-(5-bromopyridine-3-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-8-4-7(5-12-6-8)10(15)13-3-1-2-9(13)14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUYKXOTVPZRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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